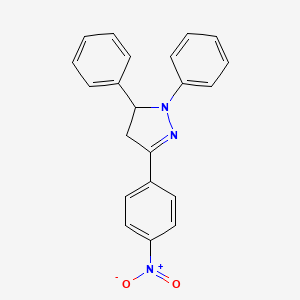![molecular formula C21H18N2O4 B10883205 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .
Scientific Research Applications
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar quinoline core but differ in functional groups.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring and are studied for their pharmacological properties.
Uniqueness
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylphenyl and carboxylate groups allow for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-13-11-18(17-5-3-4-6-19(17)22-13)21(26)27-12-20(25)23-16-9-7-15(8-10-16)14(2)24/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
HEQOKCWXQXZACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)

![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
